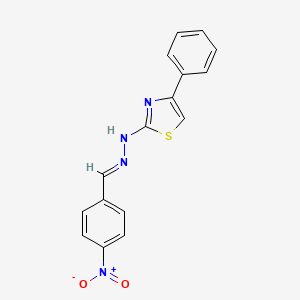

4-nitrobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of hydrazones similar to "4-nitrobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone" typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. In a study detailing the synthesis of related hydrazones, the condensation reaction was performed under microwave irradiation, leading to high yields and the formation of compounds in two possible conformations, demonstrating the flexibility in the synthesis approach and the potential for structural variation in the resulting hydrazones (Vietnam Journal of Science and Technology, 2023).

Molecular Structure Analysis

The molecular structure of hydrazone derivatives can significantly vary depending on the substituents attached to the hydrazone moiety. X-ray diffraction studies have elucidated the structures of various hydrazones, showing that these molecules can exist in different conformations and crystalline forms. For example, the structure of a related hydrazone compound was determined to be roughly planar, with a trans configuration around the C=N double bond, highlighting the influence of molecular structure on the compound's properties and reactivity (Acta Crystallographica Section E-structure Reports Online, 2004).

Chemical Reactions and Properties

Hydrazones undergo various chemical reactions, including tautomerism, which can affect their reactivity and chemical properties. The formation of metal complexes with hydrazones is a notable reaction, as these complexes often exhibit distinct electronic and structural characteristics. For instance, the synthesis and characterization of a Cu(II) complex with a related hydrazone demonstrated the compound's ability to coordinate with metal ions, forming complexes with specific geometric configurations and potentially altering the compound's reactivity and application scope (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2008).

Physical Properties Analysis

The physical properties of hydrazones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of their substituents. Studies on the polymorphism of hydrazone derivatives indicate that these compounds can exhibit different crystalline forms, which can affect their physical stability and solubility. For example, research on the polymorphism of 4-hydroxybenzaldehyde-4-nitrophenylhydrazone revealed that knowledge of a compound's polymorphic forms is crucial for understanding its physical properties and for designing materials with desired characteristics (Crystallography Reports, 2003).

Chemical Properties Analysis

The chemical properties of "this compound" are characterized by its ability to engage in various chemical reactions, including those involving its hydrazone linkage and nitro group. These functional groups can participate in redox reactions, coordination with metal ions, and hydrogen bonding, contributing to the compound's chemical behavior and potential applications in synthesis and materials science. The study of hydrazone derivatives as antioxidants and selective inhibitors showcases the influence of structural features on their chemical properties and biological activities (Journal of Enzyme Inhibition and Medicinal Chemistry, 2019).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to various changes . For instance, some thiazole derivatives have shown anti-inflammatory and analgesic activity with a fast onset of action .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Some thiazole derivatives have demonstrated potent effects on prostate cancer , suggesting potential antitumor or cytotoxic effects.

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the surrounding environment .

Future Directions

properties

IUPAC Name |

N-[(E)-(4-nitrophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c21-20(22)14-8-6-12(7-9-14)10-17-19-16-18-15(11-23-16)13-4-2-1-3-5-13/h1-11H,(H,18,19)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWZTAARPLNDKN-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5766245.png)

![2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5766251.png)

![4-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5766259.png)

![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)

![ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5766272.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B5766279.png)

![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5766301.png)

![N-ethyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5766310.png)

![N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5766314.png)

![2-(benzylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5766327.png)

![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5766331.png)

![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5766341.png)